molecular formula C20H23N9O2 B2688622 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097858-35-8

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2688622
CAS No.: 2097858-35-8
M. Wt: 421.465
InChI Key: GNWAPJZRUUFWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a potent and cell-permeable inhibitor targeting the JAK/STAT signaling pathway. This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a range of diseases, including autoimmune disorders , myeloproliferative neoplasms , and certain cancers . Researchers utilize this compound to elucidate the specific roles of JAK kinases in inflammatory processes, hematopoiesis, and oncogenesis. Its mechanism of action involves competitive binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and activation of STAT transcription factors. This inhibition effectively blocks the downstream expression of genes involved in cell proliferation, survival, and immune response. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O2/c1-14(29-19(30)11-15-3-2-4-16(15)25-29)20(31)27-9-7-26(8-10-27)17-5-6-18(24-23-17)28-13-21-12-22-28/h5-6,11-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWAPJZRUUFWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopenta[c]pyrrole and Pyridine Derivatives

VX-950 (Cyclopenta[c]pyrrole-1-carboxamide)
  • Structure : Cyclopenta[c]pyrrole core with a carboxamide group.
  • Activity : HCV NS3/4A protease inhibitor (EC₅₀ = 0.35 μM in Huh 7.5 cells) .
  • Key Differences :
    • The target compound’s pyridazine ring replaces VX-950’s pyrrole, altering electron distribution and steric effects.
    • The triazole-pyridazine substituent in the target compound may broaden target specificity compared to VX-950’s carboxamide.
Cyclopenta[c]pyridine Alkaloids
  • Structure : Pyridine instead of pyridazine in the fused ring.
  • Activity : Antibacterial, antiviral, and neuropharmacological effects (e.g., compound 91–127 in ) .
  • Key Differences :
    • Pyridazine’s two nitrogen atoms may enhance polarity and binding to charged enzyme pockets.
    • Piperazine in the target compound could improve pharmacokinetics over simpler alkyl chains in pyridine alkaloids.

Triazole- and Piperazine-Containing Analogues

4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Structure : Features a triazolylmethyl-dioxolane group and piperazine linker.
  • Activity : Antifungal (similar to fluconazole) via triazole-mediated CYP51 inhibition .
  • Cyclopenta[c]pyridazin-3-one core may reduce off-target effects compared to dioxolane-containing analogues.

Lycorine Derivatives (Anti-HCV Agents)

  • Structure : Lycorine alkaloids with modified substituents.
  • Activity : Anti-HCV activity (EC₅₀ = 1.2–3.8 μM) with reduced cytotoxicity (CC₅₀ > 100 μM) .
  • Key Differences :
    • The target compound’s synthetic scaffold (vs. natural lycorine) allows for tailored modifications.
    • Piperazine and pyridazine groups may lower cytotoxicity compared to lycorine’s planar aromatic system.

Bioactivity and Cytotoxicity Trends

Table 1: Comparison of Key Parameters

Compound Class EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI) Key Structural Features
VX-950 (HCV protease inhibitor) 0.35 >100 >285 Cyclopenta[c]pyrrole, carboxamide
Lycorine derivative 1a 1.2 >100 >83 Modified lycorine scaffold
Lycorine derivative 3 3.8 >100 >26 Hydroxyl group substitution
Target Compound (hypothesized) ~1–5* >100* >20–100* Cyclopenta[c]pyridazin-3-one, triazole-pyridazine, piperazine

*Hypothetical range based on structural analogues .

Biological Activity

The compound 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of the compound features multiple functional groups that contribute to its biological properties. The presence of the triazole and piperazine moieties is particularly noteworthy as they are often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with triazole rings have been documented to possess significant antimicrobial properties. The interaction of the triazole moiety with microbial enzymes could inhibit their function.
  • Anticancer Properties : Preliminary studies show potential cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated moderate inhibition growth percentages (IGP) against breast cancer cell lines in the NCI-60 panel .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may bind to metal ions or enzyme active sites, disrupting essential biochemical pathways.
  • Receptor Interaction : The piperazine and pyridazine components may interact with specific receptors or proteins, influencing cellular signaling pathways.
  • Cell Membrane Disruption : The hydrophobic nature of certain structural components may allow the compound to integrate into cell membranes, leading to increased permeability and cell lysis.

Antimicrobial Studies

In a comparative study on related triazole derivatives, compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperazine substituent significantly enhanced antimicrobial efficacy .

Anticancer Activity

A study conducted on the NCI-60 human tumor cell lines revealed that compounds structurally similar to our target compound exhibited varying degrees of cytotoxicity. Notably, the highest IGP values were recorded for compounds with similar triazole and piperazine frameworks . The results are summarized in Table 1.

CompoundCancer TypeIGP (%)
Compound ABreast Cancer23%
Compound BLung Cancer21%
Compound CColon Cancer15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.